n-Boc-3,5-dibromo-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3,5-dibromo-DL-phenylalanine is a chemical compound with the molecular formula C14H17Br2NO4 . It has a molecular weight of 423.1 . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name (S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)propanoic acid .Scientific Research Applications
Peptide Synthesis and Modification
n-Boc-3,5-dibromo-DL-phenylalanine has been utilized in the synthesis of peptides and amino acid derivatives. For instance, the development of photoactivatable analogues of phenylalanine demonstrates its role in creating biologically active compounds through the acylation of specific RNA components (Baldini et al., 1988). Additionally, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine sites in peptides underscores its versatility in chemical synthesis (Crich & Banerjee, 2007).
Amino Acid-Based Polymers
The compound has also found applications in the synthesis of amino acid-based polymers, as demonstrated by the polymerization of methacrylate containing amino acid chiral monomers. This process results in well-defined polymers with controlled molecular weight and pH responsiveness, highlighting potential applications in drug delivery systems (Kumar, Roy, & De, 2012).
Molecular Self-Assembly
Research has explored the self-assembly properties of phenylalanine derivatives, including this compound. For example, the study of diphenylalanine motif in the self-assembly process reveals the potential for creating nano-vesicles with applications in biomaterials and sensors (Datta, Tiwari, & Ganesh, 2018).
Biohybrid Applications
The synthesis of amino acid derivatives for biohybrid applications, such as the creation of seleninate-amide conjugates, further exemplifies the role of this compound in advancing research in biological and chemical sciences. These conjugates have potential uses as enzyme inhibitors or delivery systems (Abdo, Sun, & Knapp, 2013).
Safety and Hazards
Properties
IUPAC Name |
3-(3,5-dibromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICTPLNJXAZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259976-03-8 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dibromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.